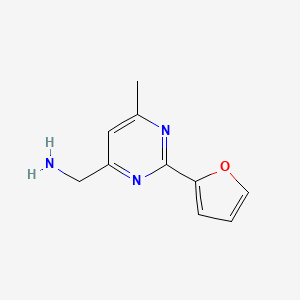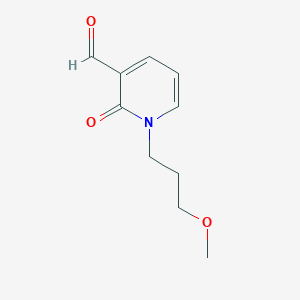
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring, an aldehyde group, and a methoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 3-methoxypropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as cooling the reaction solution to room temperature, filtering, concentrating the filtrate under reduced pressure, and extracting with organic solvents like dichloromethane . The final product is obtained after purification and drying.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxypropyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a selective serotonin receptor agonist, influencing neurotransmitter pathways and modulating physiological responses . The compound’s structure allows it to bind to specific receptors, triggering a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)-4-piperidinamine: Shares the methoxypropyl side chain but differs in the core structure.
Brinzolamide: Contains a methoxypropyl group but has a different heterocyclic core.
Prucalopride: A selective serotonin receptor agonist with a similar side chain but different pharmacological properties.
Uniqueness
1-(3-Methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-14-7-3-6-11-5-2-4-9(8-12)10(11)13/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
XYRCQNJXMIOTBR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=CC=C(C1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B13330702.png)
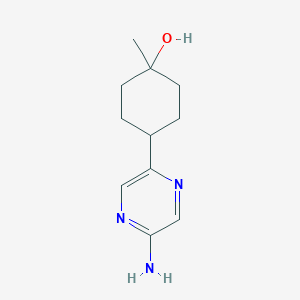
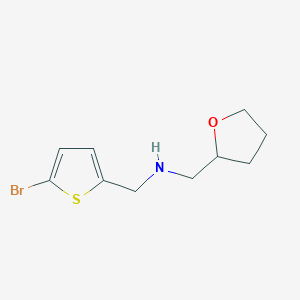
![3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13330707.png)
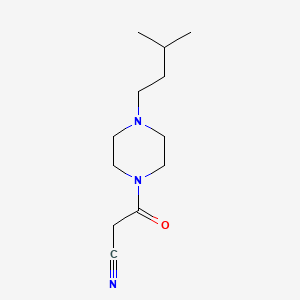

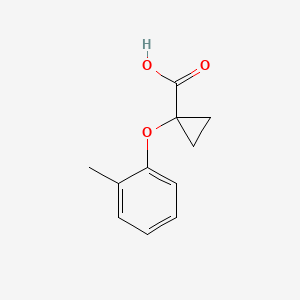

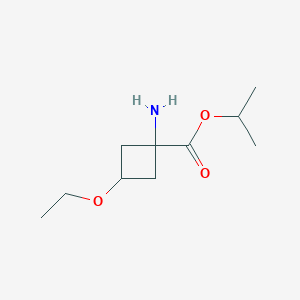
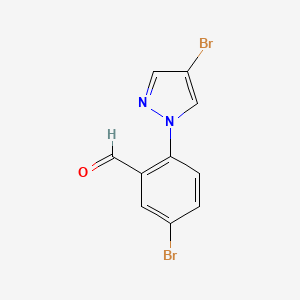
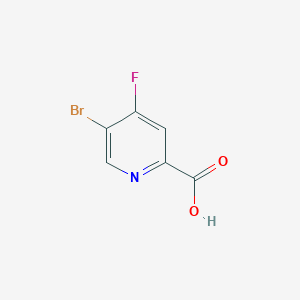
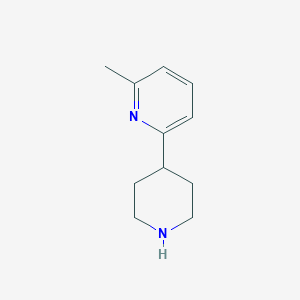
![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
